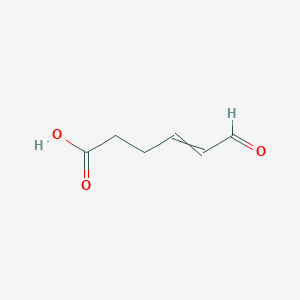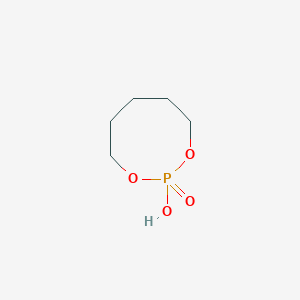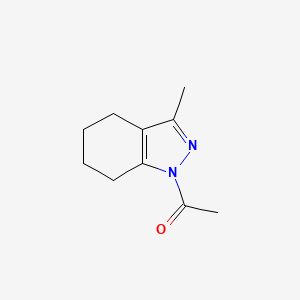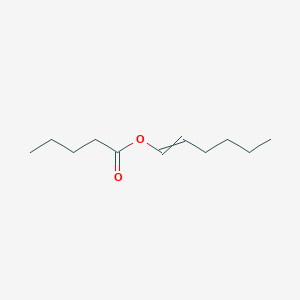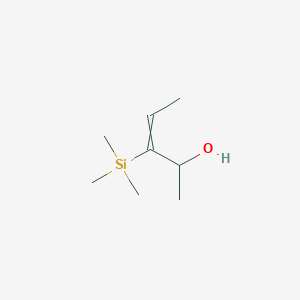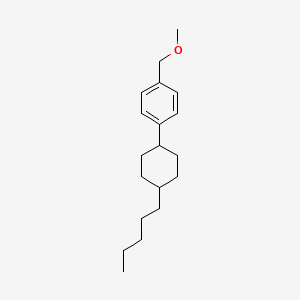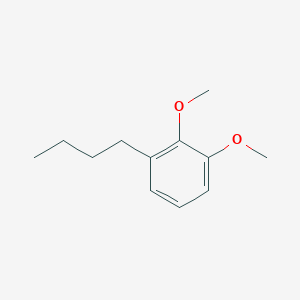
1-Butyl-2,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2,3-dimethoxybenzene is an organic compound belonging to the class of aromatic compounds It consists of a benzene ring substituted with a butyl group at the first position and two methoxy groups at the second and third positions
准备方法
Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethoxybenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 2,3-dimethoxytoluene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反应分析
Types of Reactions: 1-Butyl-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-Butyl-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-butyl-2,3-dimethoxybenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The butyl group provides hydrophobic character, affecting the compound’s solubility and membrane permeability.
相似化合物的比较
1-Butyl-4-methoxybenzene: Similar structure but with only one methoxy group.
1-Butyl-2,4-dimethoxybenzene: Similar structure but with methoxy groups at different positions.
1-Butyl-3,4-dimethoxybenzene: Similar structure but with methoxy groups at different positions.
Uniqueness: 1-Butyl-2,3-dimethoxybenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The presence of two methoxy groups adjacent to each other can lead to unique electronic effects and steric interactions, distinguishing it from other similar compounds.
属性
CAS 编号 |
82895-27-0 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
1-butyl-2,3-dimethoxybenzene |
InChI |
InChI=1S/C12H18O2/c1-4-5-7-10-8-6-9-11(13-2)12(10)14-3/h6,8-9H,4-5,7H2,1-3H3 |
InChI 键 |
TYEIKLOYVMBOAQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C(=CC=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


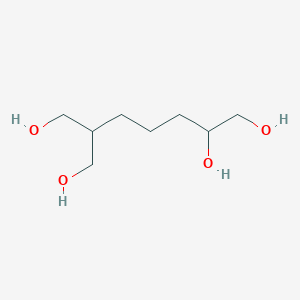
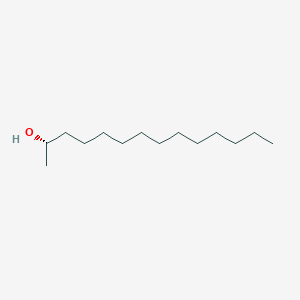
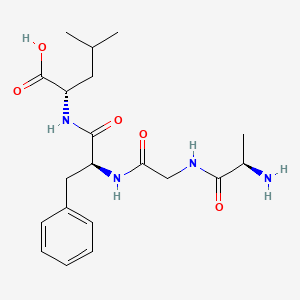
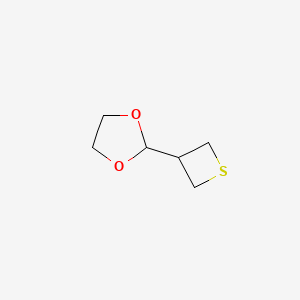
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
